Antirhine

cytotoxicity HeLa cells indole alkaloid

Researchers sourcing antirhine for corynanthe alkaloid SAR often encounter unverified C-20 stereochemistry, compromising epimer-specific studies. Our antirhine (≥98% HPLC) is authenticated by 1H/13C NMR, MS, X-ray crystallography-verified [α]D +4°, distinguishable from 20-epi-antirhine ([α]D +57°). • HeLa IC50: 23.2 µM (vs. 12.4 µM for 20-epi-sitsirikine; ~1.9× gap). • Analgesic: 56-78% latency increase at 20 mg/kg i.p. (hot-plate, murine). • QC: 14.25× [α]D diff. enables rapid epimerization screening. 5-100 mg packs; bulk custom synthesis.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 16049-28-8
Cat. No. B101062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntirhine
CAS16049-28-8
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
InChIInChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1
InChIKeyRYMNVEAAYOFGCI-DEYYWGMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Evaluating Antirhine as a Distinct Indole Alkaloid


Antirhine is a naturally occurring monoterpenoid indole alkaloid belonging to the beta-carboline structural class, with the molecular formula C19H24N2O and a molecular weight of 296.4 g/mol . It is isolated from several plant genera within the Apocynaceae and Rubiaceae families, including Rhazya stricta, Strychnos angustiflora, and Antirhea putaminosa . The compound carries the (βR,2S,12bS) absolute stereochemistry, distinguishing it from other indole alkaloid epimers. Its primary reported bioactivities include cytotoxic effects against human adenocarcinoma cell lines and analgesic activity in murine models, placing it within the broader pharmacology of corynanthe-type alkaloids .

Beta-carboline indole alkaloid probe
Cell-model cytotoxicity assay context
Stereochemical control: (+)-antirhine enantiomer
In vivo analgesic model-response context

Why Antirhine Substitution with Analogs Is Unreliable


Antirhine cannot be casually substituted with its closely related indole alkaloid analogs because small stereochemical variations at C-20 or the N-4 position dramatically alter both cytotoxic potency and analgesic activity. A head-to-head cytotoxicity screen of eight monoterpene indole alkaloids from Rhazya stricta demonstrated that antirhine (compound 7) and its epimer 20-epi-sitsirikine (compound 6) exhibit distinct IC50 profiles against HeLa and HepG2 cells, with 20-epi-sitsirikine being approximately twice as potent against HeLa cells . Similarly, the 20-epimer 20-epi-antirhine displays an optical rotation of +57° versus antirhine's +4°, confirming fundamentally different three-dimensional conformations that preclude interchangeable biological behavior . Even within the same experimental hot-plate analgesic assay in mice, structural derivatives of antirhine displayed variable activity, underlining that the parent alcohol is a discrete pharmacological entity .

Epimer mismatch
20-epi-sitsirikine may show different HeLa cytotoxicity profile
Stereochemical mismatch
20-epi-antirhine exhibits distinct optical rotation, indicating conformational divergence
Derivative mismatch
Acylated derivatives may alter analgesic model response relative to parent alcohol

Comparative Evidence for Antirhine Selection


HeLa Cytotoxicity vs. 20-Epi-Sitsirikine

In a direct head-to-head cytotoxicity comparison across eight monoterpene indole alkaloids isolated from Rhazya stricta, antirhine (compound 7) exhibited an IC50 of 23.2 ± 1.68 µM against HeLa cervical cancer cells, while its structural analog 20-epi-sitsirikine (compound 6) showed approximately 1.9-fold greater potency with an IC50 of 12.4 ± 1.51 µM. Another analog, epi-rhazyaminine (compound 4), displayed an IC50 of 23.4 ± 2.07 µM, which is statistically indistinguishable from antirhine . Against HepG2 hepatocellular carcinoma cells, 20-epi-sitsirikine demonstrated an IC50 of 21.1 ± 1.97 µM, while antirhine also showed cytotoxicity although a precise IC50 was not reported in the same table, indicating differential selectivity across cell lines .

HeLa IC50
Head-to-head
Antirhine: 23.2 ± 1.68 µM
20-epi-sitsirikine: 12.4 ± 1.51 µM
Supports epimer-specific cytotoxicity comparison
MTT assay, 48 h, HeLa cells
cytotoxicity HeLa cells indole alkaloid

Hot-Plate Analgesic Activity vs. Corynanthe Alkaloids

Antirhine (compound 11) was evaluated alongside 13 other corynanthe-type alkaloids in a murine hot-plate analgesic assay. At an intraperitoneal dose of 20 mg/kg, antirhine increased hind-paw licking latency by 56–78% relative to control, a statistically significant analgesic effect . In the same study, compounds 1, 4, and 10 also increased latency by similar percentages within the same 56–78% range, indicating that antirhine's in vivo analgesic efficacy is comparable to other active corynanthe alkaloids but critically dependent on the presence of the free 21-OH group .

Hot-Plate Latency
Head-to-head
56–78% latency increase at 20 mg/kg i.p.
Supports in vivo analgesic model-response context
Murine hot-plate test; free C-21 OH required
analgesic activity hot-plate test corynanthe alkaloid

Optical Rotation: Antirhine vs. 20-Epi-Antirhine

The specific optical rotation ([α]D) provides a definitive quantitative parameter for distinguishing antirhine from its C-20 epimer 20-epi-antirhine. Antirhine exhibits a [α]D of +4° (CHCl3), while 20-epi-antirhine displays a dramatically different +57° (c 0.5, CHCl3) . This 14.25-fold difference in optical activity reflects the opposite configuration at the C-20 stereocenter, which directly impacts the three-dimensional conformation and biological target interactions .

Optical Rotation
Head-to-head
[α]D +4° (Antirhine)
vs +57° (20-epi-antirhine)
Enables rapid stereoisomer verification
CHCl3 solvent; quality control metric
optical rotation stereochemistry chiral purity

HPLC Purity for Research-Grade Standard

Commercially available antirhine (CAS 16049-28-8) is routinely supplied at HPLC-determined purity of ≥98%, a specification consistently reported by multiple vendors . While this purity level is not inherently differentiating from other purified alkaloid standards, the combination of HPLC ≥98% purity with NMR and MS certification ensures suitability as an analytical reference standard for botanical authentication and pharmacological studies . Procurement of antirhine at this purity grade is essential for reproducible quantitative biological assays.

HPLC Purity
Specification review
≥98% (HPLC)
Supports analytical reference standard use
Confirmed by NMR and MS; vendor specification
HPLC purity quality control reference standard

Absolute Configuration by X-Ray Crystallography

The absolute stereochemistry of antirhine was unambiguously confirmed for the first time by single-crystal X-ray crystallography in the Tetrahedron 2016 study, where the antirhine moiety of compound 11 established the (βR,2S,12bS) configuration . This experimental validation provides a higher level of structural certainty compared to alkaloids characterized only by NMR and MS. In the same study, the X-ray structure of compound 1 (antirhine N4-oxide) further confirmed the connectivity of the antirhine skeleton . This rigorous crystallographic proof distinguishes antirhine from structurally related alkaloids that lack such definitive configurational assignment.

Absolute Configuration
Class-level
(βR,2S,12bS) by X-ray crystallography
Provides stereochemical attribution confidence
Single-crystal XRD; unambiguous assignment
X-ray crystallography absolute configuration structural elucidation

Optimal Applications of Antirhine


Cytotoxic SAR Studies with 20-Epi-Sitsirikine

Antirhine is most appropriately deployed in parallel with 20-epi-sitsirikine (HeLa IC50 = 12.4 µM) for comparative structure-activity relationship (SAR) studies on corynanthe-type alkaloids against cervical adenocarcinoma . The ~1.9-fold potency gap between these two C-20 epimers highlights the stereochemical sensitivity of the cytotoxic pharmacophore, making antirhine a valuable tool for probing epimer-specific target engagement in HeLa and HepG2 cell lines .

Analgesic Benchmarking with Acylated Derivatives

Antirhine should be selected as the unsubstituted benchmark compound in in vivo analgesic studies based on its demonstrated 56–78% increase in paw-licking latency at 20 mg/kg i.p. in the hot-plate assay . Its activity can be directly compared with 21-O-syringoylantirhine (compound 4) and other acylated derivatives to establish whether esterification at C-21 preserves, enhances, or abolishes analgesic efficacy .

Reference Standard for Rhazya and Strychnos Authentication

With HPLC purity ≥98% and structural identity confirmed by 1H/13C NMR, MS, and X-ray crystallography, antirhine serves as an authenticated reference standard for the quality control of botanical raw materials and extracts containing corynanthe-type alkaloids . Its distinct optical rotation of +4° provides an additional orthogonal identification parameter .

Optical Rotation Probe for C-20 Epimerization

The 14.25-fold difference in specific optical rotation between antirhine ([α]D +4°) and 20-epi-antirhine ([α]D +57°) enables rapid polarimetric screening for epimerization during synthetic transformations or storage stability studies . This facilitates quality assurance in process chemistry workflows where C-20 stereochemical integrity is critical.

Application
Selection Property
Validation Focus
Cell-model SAR studies
Epimer-specific cytotoxicity context
HeLa/HepG2 response review
In vivo analgesic model studies
C-21 free alcohol pharmacophore
Hot-plate latency response context
Botanical authentication standard
HPLC purity and optical rotation
NMR/MS documentation review
Stereochemical integrity monitoring
Optical rotation differential
C-20 epimerization monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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